
(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C16H16ClNO4 . It is a derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The presence of the amino group, chloro group, and methoxy groups contribute to its unique chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can participate in various chemical reactions. For example, 2-amino-5-chlorobenzophenone can be used in the synthesis of benzodiazepines .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 321.76 . More detailed physical and chemical properties are not available in the current literature.Wirkmechanismus
2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is a compound used in organic synthesis and scientific research. Its mechanism of action is not yet fully understood. However, it is known to act as a starting material in the synthesis of a variety of pharmaceuticals and other compounds, including the anticonvulsant phenytoin and the antifungal itraconazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone are not yet fully understood. However, research has shown that this compound can act as a starting material for the synthesis of a variety of pharmaceuticals and other compounds, including the anticonvulsant phenytoin and the antifungal itraconazole. Additionally, it has been shown to act as a reagent in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone has several advantages and limitations for laboratory experiments. One advantage is that it is a colorless crystalline solid with a molecular weight of 282.6 g/mol, making it easy to measure and handle. Additionally, it is soluble in water, ethanol, and methanol, and insoluble in benzene and ether, allowing for a variety of solvents to be used in the reaction. One limitation of this compound is that it is not very reactive, making it difficult to use in some organic synthesis reactions.
Zukünftige Richtungen
There are several potential future directions for research into 2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into its use in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted into the development of more efficient and cost-effective methods for its synthesis.
Synthesemethoden
2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is synthesized through a two-step process. In the first step, the compound is prepared by the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl chloroacetate in the presence of a base. The second step involves the reaction of the intermediate with a primary amine in the presence of an acid. The resulting compound is then isolated and purified.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of pharmaceuticals, including anticonvulsants and antifungals. It is also used as a reagent in organic synthesis. Additionally, this compound has been used in the synthesis of a variety of organic compounds, including dyes, optical brighteners, and antioxidants.
Eigenschaften
IUPAC Name |
(2-amino-5-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-8-10(17)4-5-12(11)18/h4-8H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXGUYDYCYSOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
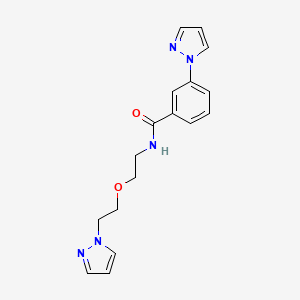
![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)
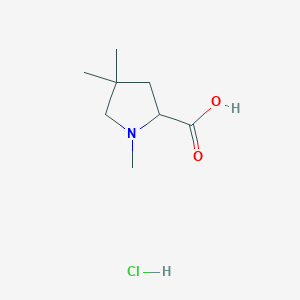
![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2853788.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)
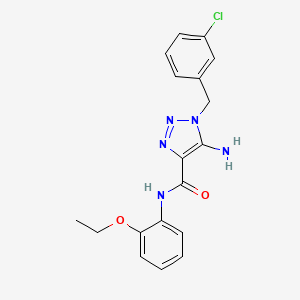
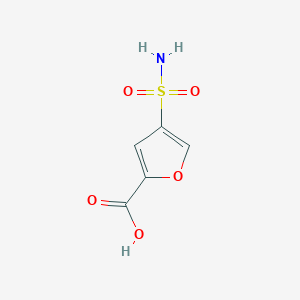
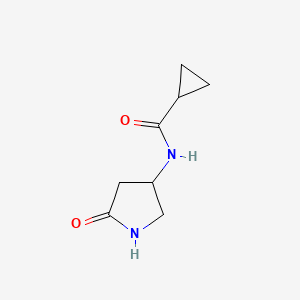
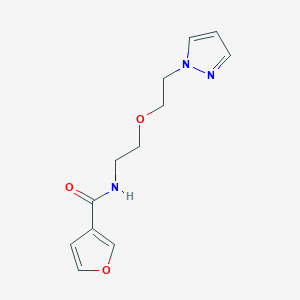
![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
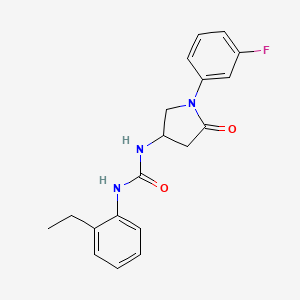
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate](/img/structure/B2853800.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
